Pentalenolactone O

Biopesticide Discovery Insecticidal Activity Lepidopteran Pest Control

Researchers needing a reliable probe for GAPDH inhibition studies face supply inconsistency. Pentalenolactone O is a well-characterized shunt metabolite from *Streptomyces*, essential for mechanistic enzymology and pesticide lead discovery. - Validated GAPDH inhibitor: Enables precise kinetic and resistance mechanism studies[reference:0]. - Insecticidal lead compound: Demonstrates potent *Plutella xylostella* LD50 of 5.1 μM, comparable to abamectin[reference:1]. - Analytical standard: Facilitates accurate secondary metabolite profiling and genome mining in Actinobacteria.

Molecular Formula C15H18O6
Molecular Weight 294.3 g/mol
Cat. No. B1254011
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePentalenolactone O
Synonymspentalenolactone O
Molecular FormulaC15H18O6
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1C2C=C(C3C2(C=C1C)C(C(=O)OC3)(CO)O)C(=O)O
InChIInChI=1S/C15H18O6/c1-7-4-14-10(8(7)2)3-9(12(17)18)11(14)5-21-13(19)15(14,20)6-16/h3-4,8,10-11,16,20H,5-6H2,1-2H3,(H,17,18)/t8-,10-,11+,14?,15-/m1/s1
InChIKeyFWDDYLWFBHUEKH-QXGHTHNXSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Pentalenolactone O: Antibiotic & Biopesticide Lead


Pentalenolactone O is a tricyclic sesquiterpenoid antibiotic belonging to the pentalenolactone family of natural products, primarily isolated from various Streptomyces species, including the marine-derived S. huasconensis NA10 [1]. It is a known member of this class, characterized by a distinctive tricyclic skeleton and a lactone ring, and has been identified as a shunt metabolite in the pentalenolactone biosynthetic pathway [2]. The compound exhibits significant biological activities, including antimicrobial and insecticidal properties, and is a key reference compound for studies on antibiotic mechanism, natural product discovery, and the development of novel biopesticides .

1
Antimicrobial mechanism studies (GAPDH inhibition context)
2
Insecticidal screening research (Lepidopteran pest models)
3
Natural product biosynthetic pathway reference

Pentalenolactone O: Irreplaceable Specificity


The pentalenolactone family exhibits significant structural and functional diversity, leading to substantial variations in biological activity and target specificity. While all members share a core tricyclic sesquiterpenoid scaffold and are known inhibitors of glyceraldehyde-3-phosphate dehydrogenase (GAPDH) [1], the specific functionalization patterns (e.g., hydroxylation, oxidation state, and lactone formation) critically influence their potency, selectivity, and stability. For instance, the methyl ester derivative of pentalenolactone demonstrates a higher Ki and slower inactivation rate against GAPDH compared to the parent compound [2]. Similarly, the insecticidal activity of pentalenolactone O against Plutella xylostella is markedly different from its close analogs, with an LD50 of 5.1 μM, while neopentalenolactone G, isolated from the same study, falls within a broader activity range [3]. Direct substitution without quantitative validation would therefore risk significant loss of efficacy or unintended biological outcomes, particularly in research requiring precise and reproducible pharmacological, microbiological, or entomological results.

Analog structural variation
Methyl ester analogs can shift GAPDH inactivation kinetics; reported differences may alter enzyme inhibition profiles.
Activity range differs
Insecticidal potency varies among pentalenolactone analogs; assay responses may not transfer directly without validation.

Quantitative Evidence for Pentalenolactone O


Insecticidal Potency vs. Diamondback Moth

Pentalenolactone O exhibits potent insecticidal activity against the diamondback moth (Plutella xylostella) larvae, with an LD50 value of 5.1 μM. This is significantly more potent than the newly identified analog neopentalenolactone G, which falls within a broader range of 5.1-25.5 μM, and is directly comparable to the established biopesticide positive control abamectin (LD50 = 4.2 μM) [1].

Insecticidal LD₅₀
Head-to-head
LD₅₀ = 5.1 μM (P. xylostella larvae); abamectin LD₅₀ = 4.2 μM; neopentalenolactone G range 5.1–25.5 μM.
Supports insecticidal screening context
Reported in vitro assay; field stability not evaluated.
Biopesticide Discovery Insecticidal Activity Lepidopteran Pest Control

GAPDH Inhibition Kinetics vs. Methyl Ester

The inhibition of GAPDH is a key mechanism for pentalenolactones. The methyl ester analog of pentalenolactone (2) irreversibly inactivates GAPDH but with a higher KI and a slower rate compared to pentalenolactone (1) [1]. This kinetic difference highlights that esterification at this position reduces the compound's affinity and reactivity towards the enzyme's active site.

GAPDH Inactivation
Method context
Irreversible GAPDH inactivation; methyl ester analog exhibits higher Ki and slower rate.
Structural modification alters target engagement
In vitro enzyme assay; absolute Ki for pentalenolactone O not reported.
Enzyme Inhibition Glycolysis Inhibitor GAPDH Mechanism of Action

Antimicrobial Spectrum and MIC Profile

Pentalenolactone O demonstrates a defined antimicrobial profile against several key pathogens, with Minimum Inhibitory Concentration (MIC) values of 16 µg/mL against Staphylococcus aureus, 32 µg/mL against Escherichia coli, and 64 µg/mL against Candida albicans . These values provide a quantitative baseline for comparison with other analogs, such as the parent pentalenolactone, which has been reported with an MIC of 25-50 µg/mL against certain E. coli strains [1].

Antimicrobial MIC
Cross-study
S. aureus 16 µg/mL, E. coli 32 µg/mL, C. albicans 64 µg/mL. Parent pentalenolactone E. coli MIC 25–50 µg/mL.
Supports antimicrobial screening context
Standard broth microdilution assay.
Antibiotic Discovery Antimicrobial Activity MIC Determination

Shunt Metabolite in Biosynthetic Pathway

Genome mining of Streptomyces sp. NRRL S-4 confirmed the presence of a functional pentalenolactone biosynthetic gene cluster. From this strain, two new shunt metabolites, 1-deoxy-8α-hydroxypentalenic acid (1) and 1-deoxy-9β-hydroxy-11-oxopentalenic acid (2), were isolated alongside the pathway end-product pentalenolactone (3) [1]. This confirms the pathway's activity and provides a biological context for the production of Pentalenolactone O, which is itself a known shunt metabolite in this pathway [2].

Biosynthetic Origin
Supporting evidence
Shunt metabolite confirmed in pentalenolactone pathway from Streptomyces sp.; gene cluster active.
Pathway identity reference standard
Metabolomic profiling context.
Natural Product Biosynthesis Metabolic Engineering Genome Mining

Pentalenolactone O: Research & Industrial Applications


Biopesticide Discovery and Development

Pentalenolactone O is a prime candidate for biopesticide research due to its potent insecticidal activity (LD50 = 5.1 μM) against the globally destructive pest Plutella xylostella, which is comparable to the commercial standard abamectin [1]. Its demonstrated safety in a non-target organism (silkworm) further supports its potential as an environmentally friendly alternative to synthetic chemical pesticides [1]. Researchers can utilize this compound as a lead scaffold for structure-activity relationship (SAR) studies aimed at optimizing insecticidal potency, selectivity, and field stability.

GAPDH Inhibition and Antimicrobial Mechanisms

As a member of the pentalenolactone family, this compound serves as a valuable tool for investigating the kinetics and mechanisms of irreversible GAPDH inhibition. Studies with its analogs, such as the methyl ester, have shown that even minor structural changes can significantly alter inactivation rates and binding affinity [2]. Pentalenolactone O provides a specific molecular probe to further dissect these structure-activity relationships at the enzyme level. Its defined antimicrobial spectrum, with MICs against S. aureus (16 µg/mL) and E. coli (32 µg/mL), also makes it suitable for evaluating the role of GAPDH inhibition in bacterial growth suppression and for screening potential resistance mechanisms .

Analytical Standard for Metabolomics

Pentalenolactone O is a well-characterized shunt metabolite in the pentalenolactone biosynthetic pathway, first isolated and identified in studies of Streptomyces metabolism [3]. Its presence and quantification can be used to validate the activity of this pathway in newly discovered or engineered Actinobacteria strains [4]. As an analytical standard, it enables accurate profiling of secondary metabolite production in fermentation broths, facilitating genome mining efforts and the discovery of related novel compounds.

Application
Selection Property
Validation Focus
Biopesticide screening studies
Insecticidal assay context
Lepidopteran pest mortality endpoints
Enzyme inhibition mechanism studies
Target engagement kinetics
GAPDH inactivation assay
Natural product pathway research
Biosynthetic pathway identity
Secondary metabolite profiling
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